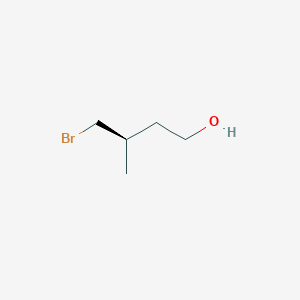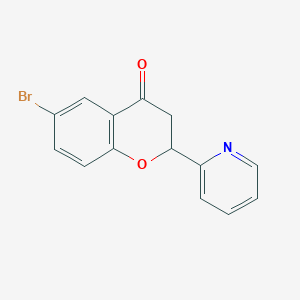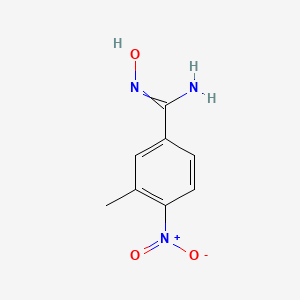
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Métodos De Preparación
The synthesis of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethynyl bromide under basic conditions . The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts depending on the reaction type. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its diverse biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it can inhibit bacterial topoisomerases, leading to antibacterial effects . The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological macromolecules .
Comparación Con Compuestos Similares
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be compared with other thiazole derivatives, such as:
2-Methylbenzothiazole: Known for its antimicrobial activity.
Benzo[d]imidazo[2,1-b]thiazole: Studied for its anticancer and anxiolytic properties.
Thiazole-2-thiol: Used as an antibacterial agent.
The uniqueness of this compound lies in its ethynyl and methylthio substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C10H7NS2 |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
6-ethynyl-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-3-7-4-5-8-9(6-7)13-10(11-8)12-2/h1,4-6H,2H3 |
Clave InChI |
JASMHLYNCODRMU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(S1)C=C(C=C2)C#C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-2H-benzofuro[3,2-c]pyrazol-3-amine](/img/structure/B8557940.png)
![(8-Morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8557948.png)
amine](/img/structure/B8557956.png)








